molecular formula C13H11NO4S B1267999 4-Benzenesulfonylaminobenzoic acid CAS No. 28547-16-2

4-Benzenesulfonylaminobenzoic acid

Cat. No.: B1267999
CAS No.: 28547-16-2
M. Wt: 277.3 g/mol
InChI Key: YAGOYAVZOJQMRT-UHFFFAOYSA-N
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Description

4-Benzenesulfonylaminobenzoic acid is an organic compound with the molecular formula C13H11NO4S It is characterized by the presence of a benzenesulfonyl group attached to an aminobenzoic acid moiety

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which 4-benzenesulfonylaminobenzoic acid belongs, are known to target bacterial enzymes involved in the synthesis of folic acid . Folic acid is crucial for the synthesis of nucleic acids and proteins, thus playing a vital role in bacterial growth and reproduction .

Mode of Action

Sulfonamides, including this compound, are structural analogs of p-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid . They act as competitive inhibitors, binding to the active site of the enzyme involved in the conversion of PABA to folic acid, thereby preventing this critical step in folic acid synthesis . This inhibition disrupts the production of essential biomolecules, leading to the cessation of bacterial growth .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting this pathway, the compound disrupts the production of nucleic acids and proteins, which are downstream products of the pathway and essential components for bacterial growth and reproduction .

Pharmacokinetics

The pharmacokinetics of a drug generally depend on factors such as its chemical properties and patient-related factors like renal function, genetic makeup, sex, and age .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth. By competitively inhibiting the enzyme involved in folic acid synthesis, the compound disrupts the production of nucleic acids and proteins, leading to the cessation of bacterial growth .

Action Environment

The action, efficacy, and stability of this compound, like other compounds, can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the structure and function of enzymes, thereby influencing the compound’s action . Additionally, soil microbial communities can impact the compound’s action in agricultural settings .

Biochemical Analysis

Biochemical Properties

4-Benzenesulfonylaminobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in sulfonation reactions, where it acts as a substrate or inhibitor. These interactions can affect the overall biochemical pathways and processes within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the flux of metabolites and the overall metabolic state of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage considerations in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the overall metabolic flux and levels of metabolites. For example, it may act as a substrate for certain enzymes, leading to the production of specific metabolites. Alternatively, it may inhibit the activity of enzymes, resulting in changes in the levels of certain metabolites and the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes. For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm may affect metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzenesulfonylaminobenzoic acid typically involves the reaction of benzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or acetone. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Benzenesulfonylaminobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of sulfinyl or sulfhydryl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-Benzenesulfonylaminobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of 4-benzenesulfonylaminobenzoic acid, known for its role in folate biosynthesis.

    Benzenesulfonamide: Shares the sulfonyl group but lacks the aminobenzoic acid moiety.

    Sulfanilamide: A sulfonamide antibiotic with a similar structure but different biological activity.

Uniqueness: this compound is unique due to the combination of the benzenesulfonyl and aminobenzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(benzenesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-13(16)10-6-8-11(9-7-10)14-19(17,18)12-4-2-1-3-5-12/h1-9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGOYAVZOJQMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333439
Record name 4-Benzenesulfonylaminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28547-16-2
Record name 4-Benzenesulfonylaminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzenesulfonamidobenzoic acid
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